molecular formula C27H27FN2O2 B5118874 N,N-dibenzyl-1-(4-fluorobenzoyl)-4-piperidinecarboxamide

N,N-dibenzyl-1-(4-fluorobenzoyl)-4-piperidinecarboxamide

Cat. No.: B5118874
M. Wt: 430.5 g/mol
InChI Key: GOBBCJPRTLWSIM-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-1-(4-fluorobenzoyl)-4-piperidinecarboxamide is a piperidine-derived compound characterized by:

  • Core structure: A piperidine ring substituted at the 1-position with a 4-fluorobenzoyl group and at the 4-position with a carboxamide moiety.
  • Substituents: The carboxamide nitrogen is further functionalized with two benzyl groups (N,N-dibenzyl).

This compound belongs to a broader class of piperidinecarboxamides, which are studied for their pharmacological properties, including central nervous system (CNS) activity and enzyme modulation .

Properties

IUPAC Name

N,N-dibenzyl-1-(4-fluorobenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27FN2O2/c28-25-13-11-23(12-14-25)26(31)29-17-15-24(16-18-29)27(32)30(19-21-7-3-1-4-8-21)20-22-9-5-2-6-10-22/h1-14,24H,15-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBBCJPRTLWSIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-dibenzyl-1-(4-fluorobenzoyl)-4-piperidinecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a dibenzyl group and a 4-fluorobenzoyl moiety. The presence of the fluorine atom may influence the compound's pharmacological properties, such as lipophilicity and metabolic stability.

Structural Formula

C20H22FNO=N N dibenzyl 1 4 fluorobenzoyl 4 piperidinecarboxamide\text{C}_{20}\text{H}_{22}\text{F}\text{N}\text{O}=\text{N N dibenzyl 1 4 fluorobenzoyl 4 piperidinecarboxamide}

Anticancer Activity

Recent studies have indicated that piperidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism often involves the induction of apoptosis and inhibition of tumor growth pathways .

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. Research has demonstrated that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes can enhance cholinergic transmission, potentially improving cognitive function .

Antimicrobial Activity

Piperidine derivatives have been evaluated for their antimicrobial properties. Some studies report that compounds similar to this compound exhibit potent antimicrobial activity against various bacterial strains, suggesting a potential role in treating infections .

Case Study 1: Anticancer Efficacy

A study investigating the anticancer effects of piperidine derivatives found that this compound exhibited enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin. The compound's ability to induce apoptosis in cancer cells was attributed to its structural characteristics, which allow better interaction with target proteins involved in cell survival pathways .

Case Study 2: Enzyme Inhibition Profile

In another investigation, the inhibitory effects of various piperidine derivatives on AChE were assessed. This compound showed promising results with an IC50 value indicating effective inhibition. This suggests its potential application in treating Alzheimer's disease by enhancing cholinergic activity in the brain .

Table 1: Biological Activity Summary

Activity IC50/Effect Reference
AnticancerInduces apoptosis in FaDu cells
AChE InhibitionIC50 < 0.5 μM
AntimicrobialEffective against Gram-positive bacteria

Scientific Research Applications

Pharmacological Applications

N,N-Dibenzyl-1-(4-fluorobenzoyl)-4-piperidinecarboxamide has been investigated for its potential as a therapeutic agent, particularly in the context of opioid receptor modulation. Research indicates that compounds with similar piperidine structures exhibit significant activity as delta opioid receptor agonists, which are crucial for pain management and have fewer side effects compared to traditional opioids .

Opioid Receptor Agonism

  • Mechanism : The compound's structure allows it to bind effectively to delta opioid receptors, potentially leading to analgesic effects.
  • Selectivity : Studies on related compounds demonstrate high selectivity for delta receptors over mu receptors, suggesting a favorable safety profile .

Antiviral Properties

Recent studies have highlighted the antiviral potential of piperidine derivatives against various viral targets, including coronaviruses. This compound may serve as a lead compound in the development of antiviral agents targeting viral proteases, such as the main protease of SARS-CoV-2 .

Antimicrobial Activity

The structural characteristics of this compound also suggest potential antimicrobial properties. Compounds with similar piperidine frameworks have shown efficacy against various bacterial and fungal pathogens.

Efficacy Against Pathogens

  • Bacterial Inhibition : Preliminary studies indicate that derivatives of piperidine can exhibit significant antibacterial activity against strains like Xanthomonas axonopodis and Ralstonia solanacearum .
  • Fungal Activity : Some studies have reported effectiveness against fungal pathogens such as Alternaria solani and Fusarium solani, highlighting the broad-spectrum antimicrobial potential of piperidine derivatives .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound.

Modifications and Their Effects

  • Fluorine Substitutions : The introduction of fluorine atoms into the structure has been shown to modulate basicity and lipophilicity, enhancing binding affinity to target receptors while maintaining favorable pharmacokinetic properties .
  • Functionalization : Further functionalization at various positions on the piperidine ring can lead to improved selectivity and potency against specific biological targets.

Data Table: Summary of Applications

Application AreaKey FindingsReferences
PharmacologyDelta opioid receptor agonism with high selectivity
Antiviral ActivityInhibition of SARS-CoV-2 main protease
Antimicrobial PropertiesEfficacy against bacterial and fungal pathogens
Structure-Activity RelationshipModifications enhance binding affinity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table highlights structural variations and their implications:

Compound Name Substituents at 1-Position Substituents at 4-Position (Carboxamide) Molecular Weight Notable Features
Target Compound 4-Fluorobenzoyl N,N-Dibenzyl ~460 g/mol High lipophilicity; potential CNS activity due to benzyl groups
1-(4-Fluorobenzoyl)-N-(5-methylisoxazol-3-yl)-4-piperidinecarboxamide () 4-Fluorobenzoyl N-(5-methylisoxazol-3-yl) ~372 g/mol Isoxazole ring introduces hydrogen-bonding potential; reduced steric bulk
N-(2,4-Difluorobenzyl)-1-(thieno[3,2-d]pyrimidin-2-yl)-4-piperidinecarboxamide () Thieno[3,2-d]pyrimidin-2-yl N-(2,4-difluorobenzyl) ~483 g/mol Heterocyclic thienopyrimidine enhances π-π stacking; dual fluorination improves metabolic stability
4-(4-Chlorophenyl)-1-(4-fluorophenyl-4-oxobutyl)-N,N-dimethyl-4-piperidinecarboxamide () 4-(4-Fluorophenyl)-4-oxobutyl N,N-Dimethyl ~430 g/mol Chlorophenyl and oxobutyl groups may confer distinct receptor selectivity

Pharmacological and Physicochemical Comparisons

Receptor Binding and Selectivity
  • The target compound’s N,N-dibenzyl groups are analogous to the N-benzyl substituents in antipsychotic anilides (e.g., BRL 20596 in ).
  • In contrast, N-(5-methylisoxazol-3-yl) derivatives () lack bulky aromatic groups, reducing steric hindrance and favoring interactions with hydrophilic enzyme active sites (e.g., kinases or proteases) .
Metabolic Stability
  • Fluorination at the benzoyl position (common in all listed compounds) generally reduces oxidative metabolism. However, thienopyrimidine-containing analogs () show extended half-lives due to their fused heterocyclic systems, which resist cytochrome P450-mediated degradation .
  • The N,N-dimethyl group in ’s compound may accelerate renal clearance compared to dibenzyl-substituted analogs .

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